5-Hydroxy-2-sulfamoylbenzoic acid
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Overview
Description
5-Hydroxy-2-sulfamoylbenzoic acid, also known as 2-hydroxy-5-sulfamoylbenzoic acid, is an aromatic sulfonamide derivative. This compound is characterized by the presence of a hydroxyl group at the second position and a sulfamoyl group at the fifth position on the benzene ring. It is a white to off-white powder with a molecular weight of 217.2 g/mol and a melting point of 228-231°C . This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-sulfamoylbenzoic acid typically involves the sulfonation of salicylic acid. One common method includes the reaction of salicylic acid with chlorosulfonic acid, followed by neutralization with ammonia to introduce the sulfamoyl group. The reaction conditions generally involve maintaining a temperature range of 0-5°C during the addition of chlorosulfonic acid to prevent over-sulfonation and degradation of the product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: The hydroxyl and sulfamoyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-Hydroxy-2-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfamoyl group can interact with enzymes and proteins, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of protein function .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid: This compound has a similar structure but with a chlorine atom at the fourth position.
3,5-Dihydroxybenzoic acid: This compound has two hydroxyl groups at the third and fifth positions instead of a sulfamoyl group.
Uniqueness
5-Hydroxy-2-sulfamoylbenzoic acid is unique due to the presence of both hydroxyl and sulfamoyl groups on the benzene ring, which imparts distinct chemical and biological properties. The combination of these functional groups allows for diverse reactivity and interaction with various molecular targets, making it a valuable compound in multiple research and industrial applications .
Properties
Molecular Formula |
C7H7NO5S |
---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
5-hydroxy-2-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H7NO5S/c8-14(12,13)6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11)(H2,8,12,13) |
InChI Key |
XIEZYTLCSVKUNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)S(=O)(=O)N |
Origin of Product |
United States |
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